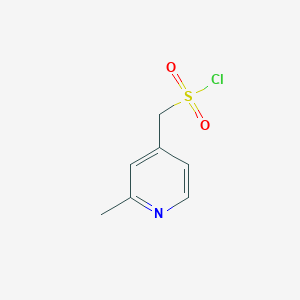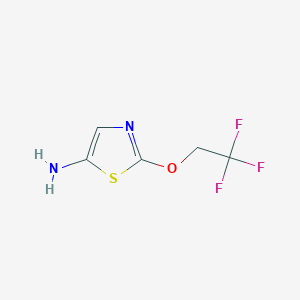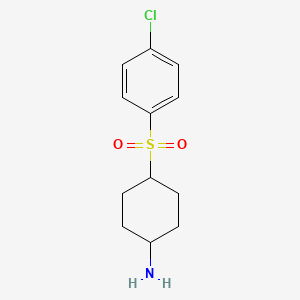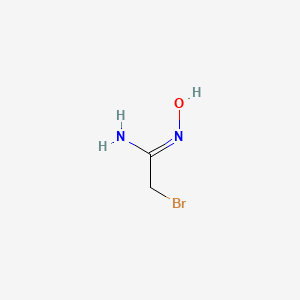![molecular formula C9H15N3O B13253016 2-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopentan-1-ol](/img/structure/B13253016.png)
2-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopentan-1-ol is a chemical compound that features a cyclopentane ring substituted with a hydroxyl group and a triazole moiety The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopentan-1-ol typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is catalyzed by copper(I) ions and involves the reaction of an azide with an alkyne to form the triazole ring. The general synthetic route can be summarized as follows:
Preparation of the Azide: The azide precursor can be synthesized from the corresponding amine by diazotization followed by azidation.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Hydroxylation: The resulting triazole compound is then subjected to hydroxylation to introduce the hydroxyl group on the cyclopentane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more sustainable.
化学反応の分析
Types of Reactions
2-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation: Formation of cyclopentanone or cyclopentanal.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of cyclopentyl halides or amines.
科学的研究の応用
2-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopentan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors that interact with the triazole moiety.
Materials Science: The compound can be used in the synthesis of polymers and materials with specific properties, such as conductivity or biocompatibility.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
作用機序
The mechanism of action of 2-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopentan-1-ol depends on its specific application. In medicinal chemistry, the triazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of the target, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 3-Methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine
- 4-Methyl-2-(2H-1,2,3-triazol-2-yl)
- 1-Benzyl-1H-1,2,3-triazol-4-yl)methyl amine
Uniqueness
2-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]cyclopentan-1-ol is unique due to the presence of both a cyclopentane ring and a triazole moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H15N3O |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
2-[(2-methyltriazol-4-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C9H15N3O/c1-12-10-6-8(11-12)5-7-3-2-4-9(7)13/h6-7,9,13H,2-5H2,1H3 |
InChIキー |
YPEPWJHFOXUVTP-UHFFFAOYSA-N |
正規SMILES |
CN1N=CC(=N1)CC2CCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B13252948.png)
![1-{[(4-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13252949.png)
![2-[(2-Methylpropyl)amino]cyclohexan-1-ol](/img/structure/B13252959.png)
![2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine](/img/structure/B13252960.png)

![Methyl 3-(3-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate](/img/structure/B13252977.png)
![5-Methoxy-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B13252979.png)

![1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13252992.png)
![Tert-butyl[(3,5-dichlorophenyl)methyl]amine](/img/structure/B13253003.png)


![methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B13253028.png)
